molecular formula C25H22ClN3O4S B2479016 Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-84-0

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2479016
CAS No.: 851950-84-0
M. Wt: 495.98
InChI Key: HALIJUFNNKDBEP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted at position 3 with a 4-chlorophenyl group, at position 5 with a 4-phenylbutanamido moiety, and at position 1 with an ethyl carboxylate ester. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions, while the extended 4-phenylbutanamido chain could modulate solubility and metabolic stability.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4S/c1-2-33-25(32)22-19-15-34-23(27-20(30)10-6-9-16-7-4-3-5-8-16)21(19)24(31)29(28-22)18-13-11-17(26)12-14-18/h3-5,7-8,11-15H,2,6,9-10H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALIJUFNNKDBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a candidate for further research and development.

Structural Characteristics

The compound features a thieno[3,4-d]pyridazine core, which is associated with diverse biological activities. The presence of the 4-chlorophenyl group and the phenylbutanamido moiety enhances its pharmacological properties. The molecular formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 421.93 g/mol.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Enzyme inhibition

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Studies employing molecular docking simulations and in vitro assays have shown that the compound can effectively bind to these targets, influencing various physiological processes.

Comparative Analysis

A comparison of structurally similar compounds highlights the diversity in biological activity attributed to different functional groups:

Compound NameStructure FeaturesUnique Aspects
GOVORESTATContains thieno[3,4-d]pyridazine corePotential inhibitor for metabolic pathways
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylateSimilar core structure but differs in functional groupsExhibits different biological activities due to amino substitution
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoylamino]thieno[3,4-d]pyridazine-1-carboxylateContains methoxy substitutionsEnhanced solubility and bioavailability potential

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of related thieno[3,4-d]pyridazine derivatives. Results indicated significant inhibition of inflammatory markers in vitro.
  • Antimicrobial Efficacy : Research demonstrated that compounds with similar structures exhibited antimicrobial properties against various pathogens. Ethyl 3-(4-chlorophenyl)-... showed promising results in preliminary tests against Gram-positive and Gram-negative bacteria.

Synthesis Pathways

The synthesis of Ethyl 3-(4-chlorophenyl)-... typically involves multi-step organic reactions. A common method includes:

  • Refluxing a mixture of starting materials in the presence of catalysts such as triethylamine.
  • Microwave-assisted synthesis for improved yields and reaction times.

These synthetic routes are crucial for producing the compound while allowing for modifications to explore structure-activity relationships.

Comparison with Similar Compounds

Position 3 Modifications

  • 4-Chlorophenyl (Target Compound) : Introduces moderate electron-withdrawing effects, enhancing stability and binding to hydrophobic pockets .
  • 4-Trifluoromethylphenyl () : The trifluoromethyl group increases lipophilicity (logP) and metabolic resistance compared to chloro .
  • 4-Aminophenyl (): The amino group improves aqueous solubility but may reduce blood-brain barrier penetration .

Position 5 Modifications

  • 4-Phenylbutanamido (Target) : The extended alkyl chain may improve membrane permeability but could reduce synthetic yield due to steric challenges.
  • Methylamino (Compound 66): Smaller substituent facilitates synthesis (27% yield) but may limit target engagement .

Position 7 Halogenation

  • Chlorine (Compound 67) : Enhances electrophilicity and reactivity, contributing to higher yields (79%) in nucleophilic substitutions .

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